molecular formula C14H16F2N2O3 B13051019 Tert-butyl 5-(2,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate

Tert-butyl 5-(2,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate

Cat. No.: B13051019
M. Wt: 298.28 g/mol
InChI Key: GBTZHMFUOVOHOC-UHFFFAOYSA-N
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Description

Tert-butyl 5-(2,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate is a synthetic organic compound that features a tert-butyl group, a difluorophenyl group, and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(2,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2,4-difluoroaniline with tert-butyl isocyanate to form an intermediate, which is then cyclized to produce the final imidazolidine compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(2,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Tert-butyl 5-(2,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-(2,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-(2,4-dichlorophenyl)-2-oxoimidazolidine-1-carboxylate
  • Tert-butyl 5-(2,4-dimethylphenyl)-2-oxoimidazolidine-1-carboxylate
  • Tert-butyl 5-(2,4-dibromophenyl)-2-oxoimidazolidine-1-carboxylate

Uniqueness

Tert-butyl 5-(2,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various applications .

Properties

Molecular Formula

C14H16F2N2O3

Molecular Weight

298.28 g/mol

IUPAC Name

tert-butyl 5-(2,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate

InChI

InChI=1S/C14H16F2N2O3/c1-14(2,3)21-13(20)18-11(7-17-12(18)19)9-5-4-8(15)6-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,19)

InChI Key

GBTZHMFUOVOHOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CNC1=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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